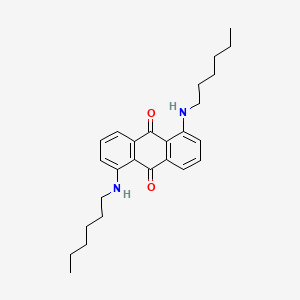
1,5-Bis(hexylamino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(hexylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This particular compound features two hexylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(hexylamino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with hexylamine under controlled conditions. The process can be summarized as follows:
Starting Material: Anthracene-9,10-dione.
Reagent: Hexylamine.
Solvent: Often an organic solvent like ethanol or methanol.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of starting materials.
Continuous Flow Systems: To ensure consistent production and quality.
Purification: Techniques such as recrystallization or chromatography to obtain pure product.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(hexylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Amino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted anthracene derivatives.
Scientific Research Applications
1,5-Bis(hexylamino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1,5-Bis(hexylamino)anthracene-9,10-dione involves its interaction with cellular components:
Molecular Targets: DNA, enzymes involved in oxidative stress.
Pathways: Induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing DNA damage.
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: An anthraquinone derivative used in cancer therapy.
Ametantrone: Another anthraquinone derivative with anticancer properties.
1,4-Bis(hexylamino)anthracene-9,10-dione: A structural isomer with similar properties.
Uniqueness
1,5-Bis(hexylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers and other anthraquinone derivatives.
Properties
CAS No. |
16136-20-2 |
|---|---|
Molecular Formula |
C26H34N2O2 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
1,5-bis(hexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H34N2O2/c1-3-5-7-9-17-27-21-15-11-13-19-23(21)25(29)20-14-12-16-22(24(20)26(19)30)28-18-10-8-6-4-2/h11-16,27-28H,3-10,17-18H2,1-2H3 |
InChI Key |
DUKDQFIAQRXQOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




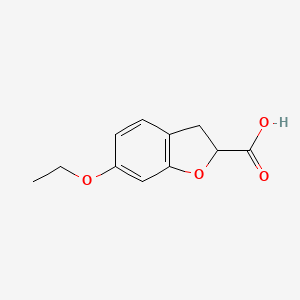
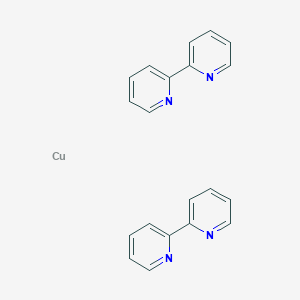
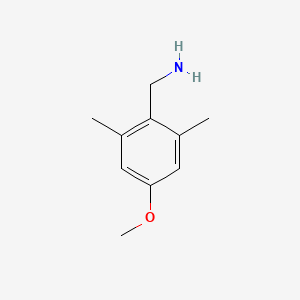
![endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide](/img/structure/B13149967.png)
![5'-Nitro-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B13149969.png)
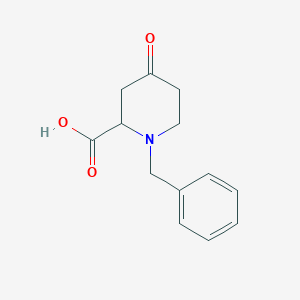
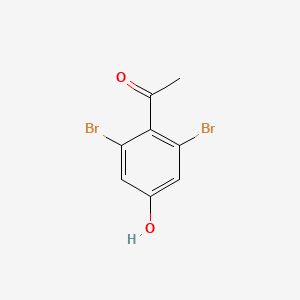
![5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13150004.png)
![5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole](/img/structure/B13150018.png)
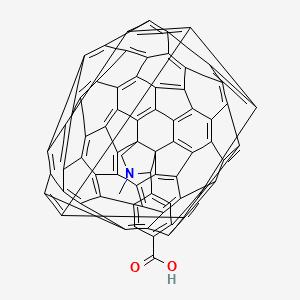

![2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13150028.png)
